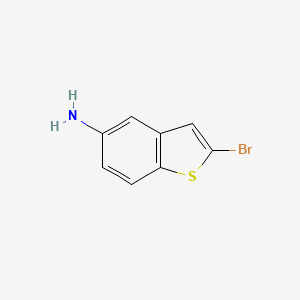
3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the amino group and the morpholine ring in this compound enhances its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride typically involves the reaction of 3-morpholinophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is followed by the introduction of the amino group at the 3-position of the pyrazole ring. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated pyrazole derivatives.
科学的研究の応用
3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
3-Amino-5-methylpyrazole: Similar structure but lacks the morpholine ring.
3-Amino-5-(4-morpholinophenyl)pyrazole: Similar structure with a different substitution pattern on the phenyl ring.
5-Amino-3-(4-morpholinophenyl)pyrazole: Similar structure with the amino group at a different position on the pyrazole ring.
Uniqueness
3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride is unique due to the presence of both the amino group and the morpholine ring, which confer distinct chemical reactivity and potential biological activities. The specific substitution pattern on the phenyl ring also contributes to its unique properties and applications.
特性
分子式 |
C13H17ClN4O |
|---|---|
分子量 |
280.75 g/mol |
IUPAC名 |
5-(3-morpholin-4-ylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H16N4O.ClH/c14-13-9-12(15-16-13)10-2-1-3-11(8-10)17-4-6-18-7-5-17;/h1-3,8-9H,4-7H2,(H3,14,15,16);1H |
InChIキー |
GJYXNVDZCINDDW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=CC(=C2)C3=CC(=NN3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid](/img/structure/B13709578.png)



![Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate](/img/structure/B13709599.png)



![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)


